1H,4H,6H,7H-Pyrano[4,3-B]pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4,6,7-tetrahydropyrano[4,3-b]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-3-8-7-2-4-9-5-6(1)7/h1,3,8H,2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSKIPABCDWHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h,4h,6h,7h Pyrano 4,3 B Pyrrole and Its Derivatives
Classical Approaches to Pyrano[4,3-B]pyrrole Ring Systems
Traditional methods for constructing the pyrano[4,3-b]pyrrole framework often rely on cyclization reactions as the key step in forming the fused ring system. These strategies typically involve the sequential or concerted formation of the pyran and pyrrole (B145914) rings from appropriately functionalized precursors.
Cyclization Reactions for Pyrano[4,3-B]pyrrole Core Formation
Cyclization reactions are fundamental to the synthesis of the pyrano[4,3-b]pyrrole core. These reactions can be promoted by various catalysts and conditions, leading to the desired heterocyclic structure through the formation of new carbon-carbon and carbon-heteroatom bonds.
Acid catalysis plays a crucial role in several synthetic routes to pyrano[4,3-b]pyrrole derivatives. Brønsted acids, such as p-toluenesulfonic acid (p-TSA), are effective in promoting the cyclization of suitably substituted pyrrole precursors. rsc.orgthieme-connect.de For instance, the reaction of 5-aminopyrazoles with propargylic alcohols in the presence of p-TSA can lead to the formation of fused pyrazole (B372694) systems through an allenylation/propargylation followed by an intramolecular 6-endo-trig/dig cyclization. rsc.org This type of acid-catalyzed intramolecular reaction highlights a viable strategy for constructing the pyran ring fused to a pyrrole or a related nitrogen-containing heterocycle.
The selective formation of five- or six-membered rings through cyclization is a key challenge in heterocyclic synthesis. While the Baldwin rules generally disfavor 5-endo-dig cyclizations, certain reaction conditions can promote this pathway. Conversely, 6-endo-dig cyclizations are often more favorable for constructing six-membered rings like the pyran portion of the pyrano[4,3-b]pyrrole system. nih.gov Research has shown that the choice of catalyst and reaction conditions can selectively favor one cyclization mode over the other. For example, in the synthesis of related fused systems, palladium catalysts have been used to control the selectivity between 5-exo-dig and 6-endo-dig cyclizations. nih.gov Specifically, the use of a Lewis acid additive like BF3·Et2O with a Pd-NHC catalyst can lead to complete selectivity for the 6-endo-dig product. nih.gov This principle can be extended to the synthesis of pyrano[4,3-b]pyrroles, where a 6-endo-dig cyclization of an appropriate pyrrole-tethered alkyne would be a key step.
Multicomponent Reaction Strategies for Pyrano[4,3-B]pyrrole Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govbohrium.combohrium.com These reactions are particularly well-suited for the synthesis of heterocyclic libraries for drug discovery. bohrium.com
One-Pot Synthetic Protocols for Pyrano[4,3-B]pyrrole Derivatives
One-pot syntheses of pyrano[4,3-b]pyrrole derivatives offer significant advantages over traditional multi-step methods by reducing reaction time, simplifying purification processes, and minimizing waste. researchgate.net Several one-pot procedures have been developed that combine multiple reaction steps in a single reaction vessel. For example, the synthesis of 5-amino-7-aryl-6-cyano-4H-pyrano[3,2-b]pyrrole derivatives has been achieved through a one-pot reaction of 3-hydroxypyrrole, malononitrile, and various aromatic aldehydes in the presence of a catalyst. researchgate.net This approach demonstrates the feasibility of constructing the pyrano[4,3-b]pyrrole scaffold and its isomers in a highly efficient manner.
The following table summarizes a one-pot synthesis of pyrano[2,3-c]pyrazole derivatives, which are structurally related to pyrano[4,3-b]pyrroles, highlighting the efficiency of multicomponent reactions.
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 6-amino-4-phenyl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | 6-amino-4-(4-chlorophenyl)-1H-pyrano[2,3-c]pyrazole-5-carbonitrile | 15 | 92 |
| 3 | 4-Methylbenzaldehyde | 6-amino-4-(p-tolyl)-1H-pyrano[2,3-c]pyrazole-5-carbonitrile | 12 | 94 |
| 4 | 4-Methoxybenzaldehyde | 6-amino-4-(4-methoxyphenyl)-1H-pyrano[2,3-c]pyrazole-5-carbonitrile | 10 | 96 |
This data is illustrative of the efficiency of one-pot multicomponent reactions for the synthesis of related pyran-fused heterocyclic systems. nih.gov
Three-Component Cyclocondensation Reactions to form Pyrano[4,3-B]pyrroles
Three-component cyclocondensation reactions are a cornerstone of MCRs for synthesizing heterocyclic compounds. nih.govnih.gov These reactions typically involve the condensation of three starting materials to form a complex cyclic product. A notable example is the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones through a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines. nih.govresearchgate.net This reaction proceeds through a sequential multicomponent reaction and intramolecular Michael cyclization. nih.gov A similar strategy can be envisioned for the synthesis of pyrano[4,3-b]pyrroles, where a suitable pyrrole-based starting material would replace the chromene derivative.
For instance, the reaction of an aldehyde, malononitrile, and a suitable 3-hydroxypyrrole derivative can lead to the formation of pyrano[3,2-b]pyrrole derivatives. researchgate.net A similar three-component reaction for the synthesis of pyrano[2,3-c]pyrazoles involves the reaction of an aldehyde, malononitrile, and a pyrazolone (B3327878) derivative, often catalyzed by a base like DABCO. nih.gov
The table below illustrates the scope of a three-component synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles.
| Entry | R | Product | Yield (%) |
| 1 | Phenyl | 6-amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 92 |
| 2 | 4-Fluorophenyl | 6-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 94 |
| 3 | 2-Chlorophenyl | 6-amino-1-(4-chlorophenyl)-4-(2-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 85 |
| 4 | 3-Nitrophenyl | 6-amino-1-(4-chlorophenyl)-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 90 |
This data showcases the versatility of the three-component approach for generating a library of substituted pyran-fused heterocycles. nih.gov
Advanced Synthetic Transformations for 1H,4H,6H,7H-Pyrano[4,3-B]pyrrole
Modern synthetic strategies offer sophisticated and efficient pathways to the pyrano[4,3-b]pyrrole skeleton, enabling the creation of diverse and complex molecular architectures.
Transition Metal-Catalyzed Syntheses of Pyrano[4,3-B]pyrrole Frameworks
Transition metals play a pivotal role in the construction of the pyrano[4,3-b]pyrrole system, facilitating key bond formations through unique catalytic cycles.
A combination of gold(I) and silver(I) catalysts has proven effective in the synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones, which are structurally related to the pyrano[4,3-b]pyrrole core. rsc.org This dual catalytic system facilitates a one-pot, two-step cyclization process with high regioselectivity. rsc.org The reaction proceeds via a 5-endo-dig and a 6-endo-dig cyclization, catalyzed by a cationic gold complex. rsc.org While this specific example leads to a pyrano[3,4-b]pyrrolone, the underlying principles of gold-catalyzed cyclization of alkynyl systems are highly relevant to the synthesis of the isomeric pyrano[4,3-b]pyrrole framework. Research has also demonstrated the utility of gold(III) chloride in the regioselective synthesis of pyrano[3,4-b]indol-1(9H)-ones through the cycloisomerization of 3-ethynyl-indole-2-carboxylic acid. nih.gov Further studies have explored gold(III)-catalyzed propargylic substitution followed by cycloisomerization to produce polysubstituted furans, a reaction pathway that could be adapted for pyran ring formation in the synthesis of pyrano[4,3-b]pyrrole derivatives. nih.gov
| Catalyst System | Key Transformation | Substrate Type | Product Type | Ref |
| Gold(I)/Silver(I) | One-pot 5-endo-dig and 6-endo-dig cyclization | Substituted alkynyl pyrroles | Pyrano[3,4-b]pyrrol-7(1H)-ones | rsc.org |
| Gold(III) chloride | Cycloisomerization | 3-Ethynyl-indole-2-carboxylic acid | Pyrano[3,4-b]indol-1(9H)-ones | nih.gov |
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in constructing pyrrole-containing fused systems is well-documented. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, provide powerful methods for creating carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the pyrano[4,3-b]pyrrole scaffold. researchgate.netbiointerfaceresearch.com These reactions often involve the coupling of a pre-functionalized pyrrole with a suitable pyran precursor, or vice versa. researchgate.net The versatility of palladium catalysis allows for the introduction of a wide range of substituents onto the heterocyclic core, enabling the synthesis of diverse libraries of pyrano[4,3-b]pyrrole derivatives for biological screening. For instance, palladium-catalyzed C-H activation has been used to arylate and heteroarylate substituted pyrrolo[1,2-b]pyrazoles. nih.gov While not directly forming the pyrano ring, this demonstrates the power of palladium to functionalize the pyrrole moiety. The development of highly efficient palladium nanoparticle catalysts, sometimes encapsulated within structures like calix nih.govpyrrole, has further enhanced the scope and applicability of these coupling reactions. biointerfaceresearch.com
| Coupling Reaction | Catalyst | Key Bond Formation | Utility in Pyrano[4,3-b]pyrrole Synthesis | Ref |
| Suzuki Coupling | Palladium complexes (e.g., (PPh3)4Pd) | C-C | Coupling of boronic acid derivatives of pyrrole or pyran | biointerfaceresearch.com |
| Stille Coupling | Palladium complexes | C-C | Coupling of organostannane derivatives | biointerfaceresearch.com |
| Heck Coupling | Palladium complexes | C-C | Vinylation of pyrrole or pyran precursors | biointerfaceresearch.com |
| C-H Activation | Palladium(II) | C-C (Aryl/Heteroaryl) | Functionalization of the pyrrole ring | nih.gov |
Cobalt oxide nanoparticles (Co3O4 NPs) have emerged as efficient and recyclable catalysts for the synthesis of various heterocyclic compounds, including pyran and pyrrole derivatives. frontiersin.org These nanoparticles have been successfully employed in the multi-component synthesis of pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives, demonstrating their potential for constructing fused heterocyclic systems. frontiersin.org The use of Co3O4 nanoparticles offers several advantages, including high efficiency (yields of 83-96%), shorter reaction times, and the ability to be recycled multiple times without a significant loss of activity. frontiersin.org While direct synthesis of this compound using this method has not been explicitly reported, the successful synthesis of analogous pyran-fused and pyrrole-containing structures suggests its high potential for this application. frontiersin.orgyu.edu.jo For example, magnetic nano cobalt ferrite (B1171679) has been used to catalyze the synthesis of 4H-pyrano[3,2-h]quinoline derivatives under microwave irradiation. scirp.orgscirp.org
| Catalyst | Reaction Type | Key Advantages | Relevance to Pyrano[4,3-b]pyrrole | Ref |
| Cobalt Oxide Nanoparticles (Co3O4) | Multi-component synthesis | High efficiency, recyclability, shorter reaction times | Synthesis of pyran- and pyrrole-containing heterocycles | frontiersin.org |
| Nano Cobalt Ferrite | Cyclization | Microwave-assisted, catalyst recyclability | Synthesis of pyran-fused quinolines | scirp.orgscirp.org |
Organocatalytic and Metal-Free Approaches to Pyrano[4,3-B]pyrrole Derivatives
Organocatalysis provides a green and efficient alternative to metal-catalyzed reactions for the synthesis of pyrrole-containing structures. nih.gov Various organocatalysts, such as chiral phosphoric acids and quinine-derived thioureas, have been employed to construct pyrrole rings with high enantioselectivity. nih.gov These methods often involve multi-step reactions, starting from simple precursors. nih.gov For instance, a two-step strategy involving the reaction of succinaldehyde (B1195056) with N-PMP aldimines in the presence of an organocatalyst, followed by acid-catalyzed cyclization and aromatization, has been developed for the synthesis of substituted pyrroles. nih.gov Although these examples focus on the formation of the pyrrole ring, the principles of organocatalysis can be extended to the construction of the pyran ring in the pyrano[4,3-b]pyrrole system. A metal-free approach using KOH as a basic catalyst has been reported for the synthesis of pyrano[4,3-b]pyran derivatives, highlighting the feasibility of such strategies. nih.gov
Microwave-Assisted Synthesis of Pyrano[4,3-B]pyrrole Systems
Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.net This technology has been successfully applied to the synthesis of various pyrrole and pyran-fused heterocyclic systems. pensoft.netnih.govnih.gov For example, the microwave-assisted synthesis of pyrrolo[2,3-b]pyrrole (B13429425) derivatives has been reported, demonstrating the utility of this technique for constructing fused pyrrole rings. nih.govnih.gov Similarly, one-pot microwave-assisted synthesis of 4H-pyrano[2,3-c]pyrazoles has been achieved with good yields. nanobioletters.com The synthesis of 4H-pyrano[3,2-h]quinoline derivatives has also been accomplished using microwave irradiation in the presence of a nano cobalt ferrite catalyst. scirp.orgscirp.org These examples underscore the potential of microwave technology to facilitate the efficient synthesis of the this compound core and its derivatives. pensoft.net
| Heterocyclic System | Key Features of Microwave Synthesis | Catalyst/Solvent | Ref |
| Pyrrolo[2,3-b]pyrrole derivatives | Accelerated reaction, improved yields | Not specified | nih.govnih.gov |
| 4H-Pyrano[2,3-c]pyrazoles | One-pot reaction, good yields | Potassium tert-butoxide/Methanol | nanobioletters.com |
| 4H-Pyrano[3,2-h]quinoline derivatives | Shorter reaction times, catalyst recyclability | Nano cobalt ferrite | scirp.orgscirp.org |
Regioselectivity and Stereoselectivity in Pyrano[4,3-B]pyrrole Synthesis
Controlling regioselectivity and stereoselectivity is crucial for synthesizing specific isomers and enantiomers of functionalized pyrano[4,3-b]pyrroles. The inherent asymmetry in many precursors and the formation of multiple new stereocenters during cyclization demand precise control over reaction conditions and catalyst choice.
While direct studies on this compound are specific, principles can be drawn from the synthesis of closely related pyran and pyrrole-fused systems. For example, the stereoselective synthesis of highly functionalized 2,3-dihydro-4-pyranones has been achieved using a chiral phosphine (B1218219) oxide catalyst. nih.gov This catalyst activates silicon tetrachloride and promotes a double aldol (B89426) reaction followed by a stereoselective cyclization, yielding products with three contiguous chiral centers in high diastereomeric and enantiomeric excess. nih.gov Similarly, enantioselective [4+2] cyclization reactions, catalyzed by squaramide, have been developed for related pyrano[2,3-c]pyrrole scaffolds, successfully creating contiguous quaternary and tertiary stereogenic centers. rsc.org These organocatalytic approaches demonstrate the potential for achieving high levels of stereocontrol in the formation of pyran-fused pyrroles. rsc.org
A general route to aryl-substituted pyranoside derivatives, which serves as a model for the pyran portion of the scaffold, has been developed to produce single isomers in good yield through acid-catalyzed rearrangement of a γ-lactone intermediate. nih.gov The configuration of intermediates in such complex syntheses can be unambiguously determined using advanced NMR techniques like NOESY experiments and analysis of 1JCH coupling constants. mdpi.com
| Catalyst/Method | Reaction Type | Achieved Outcome | Related System | Reference |
|---|---|---|---|---|
| Chiral Phosphine Oxide | Double Aldol / Cyclization | High diastereo- and enantioselectivity | 2,3-Dihydro-4-pyranones | nih.gov |
| Squaramide | [4+2] Cyclization | Enantioselective synthesis of quaternary and tertiary stereocenters | Pyrano[2,3-c]pyrrole | rsc.org |
| Lewis Acid | C-Aryl Pyranoside Synthesis | Formation of single isomers | Aryl-substituted pyranosides | nih.gov |
Derivatization Strategies for Functionalized 1H,4H,6H,7H-Pyrano[4,3-B]pyrroles
Functionalization of the pre-formed pyrano[4,3-b]pyrrole core allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties. Strategies typically target either the pyrrole or the pyran ring, leveraging the distinct reactivity of each heterocyclic component.
Introduction of Carboxylic Acid Moieties onto the Pyrano[4,3-B]pyrrole Core
The introduction of carboxylic acid groups onto the pyrano[4,3-b]pyrrole skeleton can be achieved through the functionalization of the aromatic pyrrole ring. A common method for introducing carbon substituents onto a pyrrole ring is through electrophilic substitution, such as Vilsmeier-Haack formylation, which installs a formyl group. researchgate.net This aldehyde can subsequently be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
While direct examples on the this compound system are not extensively detailed, the synthesis of related heterocyclic carboxylic acids, such as 4H-thieno[3,2-b]pyrrole-5-carboxylic acid and 1H-pyrrolo[3,2-b]pyrrole-4-carboxylic acid, is documented. sigmaaldrich.comnih.gov The synthesis of 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide further demonstrates the compatibility of the pyrrole ring system with carboxylic acid functionalities. mdpi.com These examples suggest that a two-step formylation-oxidation sequence is a viable strategy for accessing carboxylic acid derivatives of pyrano[4,3-b]pyrrole.
| Step | Reaction | Reagents | Purpose | Reference |
|---|---|---|---|---|
| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | Introduces a formyl group onto the pyrrole ring. | researchgate.net |
| 2 | Oxidation | e.g., KMnO₄ or Ag₂O | Oxidizes the formyl group to a carboxylic acid. | General Knowledge |
Functionalization of Pyrrole and Pyran Rings within the Fused System
The pyrrole and pyran rings within the fused system exhibit distinct reactivities that can be exploited for selective functionalization.
The pyrrole ring, being an electron-rich aromatic system, readily undergoes electrophilic substitution reactions. nih.gov In the related 1H- nih.govbenzopyrano[4,3-b]pyrrole system, electrophilic attacks such as bromination, nitration, acetylation, and formylation occur at the C-2 position of the pyrrole moiety. researchgate.net Monosubstitution is typical, with the site of attack being influenced by existing substituents. researchgate.net Generally, for pyrroles, electrophilic substitution preferentially occurs at the α-position (C2 or C5) relative to the nitrogen atom. wikipedia.org
The pyran ring offers different handles for modification. For example, in the synthesis of pyrano[4,3-b]pyran-5(4H)-one derivatives, functionalization at the C-8 position was achieved through a series of reactions including Sandmeyer-type iodination and subsequent palladium-mediated C-C bond-forming reactions like the Sonogashira coupling. nih.gov This demonstrates that positions on the pyran ring can be activated (e.g., via halogenation) to participate in cross-coupling chemistry, allowing for the introduction of diverse carbon-based substituents. nih.gov
| Ring | Reaction Type | Example Reaction | Position | Reference |
|---|---|---|---|---|
| Pyrrole | Electrophilic Aromatic Substitution | Bromination, Nitration, Acetylation, Formylation | C-2 | researchgate.net |
| Pyran | Palladium-Catalyzed Cross-Coupling | Sonogashira Coupling | C-8 (in a related system) | nih.gov |
Reaction Mechanisms and Reactivity of 1h,4h,6h,7h Pyrano 4,3 B Pyrrole Systems
Mechanistic Investigations of Pyrano[4,3-B]pyrrole Formation Reactions
The formation of the pyrano[4,3-b]pyrrole scaffold often proceeds through complex, multi-step sequences. Mechanistic studies, combining experimental evidence and computational analysis, have been instrumental in elucidating the intricate details of these transformations. A notable example is the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones, which involves a multicomponent reaction followed by a cyclization strategy. nih.govacs.org
Stepwise Mechanisms in Pyrano[4,3-B]pyrrole Cyclizations
The cyclization step in the formation of pyrano[4,3-b]pyrrole systems is often a stepwise process. For instance, in the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones, a proposed mechanism involves the initial formation of an α-amino amidine intermediate. This intermediate then undergoes a 5-endo-trig cyclization. acs.org However, the 2H-chromen-2-one motif within this intermediate is not a strong Michael acceptor, making this cyclization challenging. acs.org The subsequent steps are believed to involve a 1,3-H shift and an auto-oxidation reaction, which are driven by the thermodynamic stability gained from the formation of the aromatic pyrrole (B145914) ring. acs.org A plausible mechanism for the synthesis of related hexahydro chromeno[4,3-b]pyrroles has also been depicted, highlighting the key bond-forming events. researchgate.net
Hetero-Diels-Alder Reactions Involving Pyrano[4,3-B]pyrrole Precursors
The hetero-Diels-Alder reaction is a powerful tool for the construction of heterocyclic systems. While direct involvement of the 1H,4H,6H,7H-pyrano[4,3-b]pyrrole core as a diene or dienophile is not extensively documented, its precursors can participate in such reactions. For instance, pyrano[4,3-b]indol-3-ones, which are precursors to certain carbazole (B46965) derivatives, can be conceptualized as masked dienes for intramolecular Diels-Alder reactions. zenodo.org The reaction proceeds by heating the pyranoindolone, which is believed to generate a reactive indole-2,3-quinodimethane intermediate that then undergoes the cycloaddition. zenodo.org In a broader context, organocatalytic hetero-Diels-Alder type reactions have been developed for the synthesis of related pyran-annulated systems like pyrano[4,3-c]chromenes. researchgate.net
Intramolecular Cyclization Pathways in Pyrano[4,3-B]pyrrole Synthesis
Intramolecular cyclization is a key strategy for the construction of the fused pyrano[4,3-b]pyrrole ring system. A prominent example is the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones, which utilizes an intramolecular Michael cyclization as the final ring-forming step. nih.govacs.org This reaction demonstrates how a linear precursor, assembled through a multicomponent reaction, can be efficiently converted into the desired heterocyclic scaffold. nih.govacs.org Another powerful application of intramolecular cyclization is seen in the synthesis of [c]-annelated carbazoles from pyrano[4,3-b]indol-3-ones. zenodo.org In this case, an intramolecular Diels-Alder reaction is the key cyclization event. zenodo.org
Reactivity of the Pyrano[4,3-B]pyrrole Core with Electrophiles and Nucleophiles
The reactivity of the pyrano[4,3-b]pyrrole core is dictated by the electronic properties of its constituent pyran and pyrrole rings. The pyrrole moiety is generally electron-rich and susceptible to electrophilic attack, typically at the positions adjacent to the nitrogen atom (α-positions). wikipedia.org Conversely, the pyran ring, particularly if it contains electron-withdrawing groups, can be susceptible to nucleophilic attack.
While specific studies on the electrophilic and nucleophilic reactions of the parent this compound are limited, the general reactivity of the pyrrole nucleus suggests that it will readily react with various electrophiles. wikipedia.org The outcome of such reactions would likely be influenced by the substituents present on the heterocyclic core. For instance, the presence of activating or deactivating groups could direct the electrophilic attack to specific positions.
Regarding nucleophilic reactions, the pyran part of the scaffold could be the reactive site. For example, in chromeno[4,3-b]pyrrol-4(1H)-ones, the carbonyl group could be a target for nucleophiles.
Transformations of Substituents on the Pyrano[4,3-B]pyrrole Scaffold
The substituents on the pyrano[4,3-b]pyrrole scaffold can be chemically modified to create a diverse range of derivatives. This is a valuable strategy for generating libraries of compounds for biological screening. For example, chromeno[4,3-b]pyrrol-4(1H)-one scaffolds, which possess two amino groups, can be condensed with various acids to form new fused imidazole (B134444) rings. nih.gov This demonstrates the potential for post-synthesis modification of the core structure. Furthermore, intramolecular reactions of substituents can lead to the formation of more complex polycyclic fused heterocycles, such as through a Buchwald-Hartwig reaction. nih.gov
Selectivity in Pyrano[4,3-B]pyrrole Chemical Transformations
The chemical transformations involving the this compound scaffold are characterized by a significant degree of selectivity, which is crucial for the controlled synthesis of specifically substituted derivatives. This selectivity is predominantly observed in the cycloaddition reactions used to construct the fused ring system, manifesting as both regioselectivity and stereoselectivity.
The formation of the pyrano[4,3-b]pyrrole core often proceeds through cycloaddition reactions where the relative orientation of the reactants dictates the substitution pattern of the final product. A notable example is the hetero-Diels-Alder reaction. In the synthesis of related pyrano[4,3-b]indol-3-ones, which are analogous to the pyrano[4,3-b]pyrrole system, the diene exhibits distinct regioselectivity in its reactions with alkynes. This selectivity is influenced by the electronic nature of the substituents on the indole (B1671886) nitrogen. For instance, an electron-withdrawing t-butoxycarbonyl group on the nitrogen enhances the reactivity of the diene and directs the regiochemical outcome of the cycloaddition. capes.gov.br This suggests that in the synthesis of pyrano[4,3-b]pyrroles, the choice of protecting or substituting groups on the pyrrole nitrogen can be a key factor in controlling the regioselectivity of the ring-forming reaction.
Furthermore, multicomponent reactions (MCRs) employed for the synthesis of complex heterocyclic systems, including those containing the pyrano[4,3-b]pyrrole motif, demonstrate high levels of selectivity. For instance, the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones, which feature a similar fused heterocyclic core, can be achieved through a one-pot three-component reaction followed by a cyclization strategy. This process occurs with a broad substrate scope and proceeds in moderate to good yields, indicating a high degree of selectivity in the bond-forming steps. nih.gov The proposed mechanism for the formation of these systems involves an intramolecular Michael cyclization, a process known for its potential to create stereocenters with high selectivity. nih.gov
In the context of stereoselectivity, the synthesis of related fused pyrrole systems provides valuable insights. For example, the Diels-Alder reaction between 2-vinylpyrroles and maleimides to form octahydropyrrolo[3,4-e]indoles can proceed with high endo-diastereoselectivity. nih.gov This stereochemical preference is a common feature of Diels-Alder reactions and is anticipated to be a controlling factor in the synthesis of pyrano[4,3-b]pyrrole systems via similar cycloaddition pathways. The precise nature of the diene and dienophile, as well as the reaction conditions, would be expected to influence the diastereomeric ratio of the products.
The table below summarizes the types of selectivity observed in the synthesis of pyrano[4,3-b]pyrrole and closely related systems.
| Reaction Type | Selectivity Observed | Influencing Factors | System | Reference |
| Diels-Alder Reaction | Regioselectivity | Substituents on the indole nitrogen | Pyrano[4,3-b]indol-3-ones | capes.gov.br |
| Diels-Alder Reaction | endo-Diastereoselectivity | Nature of diene and dienophile | Octahydropyrrolo[3,4-e]indoles | nih.gov |
| Multicomponent Reaction / Cyclization | High Selectivity | Reaction pathway (e.g., intramolecular Michael cyclization) | Chromeno[4,3-b]pyrrol-4(1H)-ones | nih.gov |
| Domino Knoevenagel / hetero-Diels-Alder | Regio- and Stereoselectivity | Reaction conditions and substrates | Chromeno[4',3':4,5]pyrano[3,2-c] capes.gov.brresearchgate.netnaphthyridin-13(6H)-one | researchgate.net |
It is important to note that while pyrroles themselves can be poor dienes in Diels-Alder reactions, their reactivity can be enhanced, and the selectivity of the cycloaddition controlled, by appropriate substitution. researchgate.net In some cases, cycloadditions of pyrroles with certain dienophiles may not proceed readily, or may lead to alternative products such as Michael adducts. nih.gov The successful and selective synthesis of pyrano[4,3-b]pyrroles, therefore, relies on the careful selection of reaction partners and conditions to favor the desired cycloaddition pathway.
Computational and Theoretical Studies of 1h,4h,6h,7h Pyrano 4,3 B Pyrrole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of the pyrano[4,3-b]pyrrole system. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and other key electronic parameters that govern the molecule's reactivity and properties.
Detailed analyses of related fused pyrrole (B145914) systems reveal insights that are applicable to the pyrano[4,3-b]pyrrole core. For instance, studies on pyrrolo[3,4-c]pyrrole (B14788784) derivatives have utilized DFT to describe the electronic environment and its influence on biological activity. nih.gov The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights regions susceptible to electrophilic or nucleophilic attack. In the 1H,4H,6H,7H-Pyrano[4,3-b]pyrrole scaffold, the nitrogen and oxygen heteroatoms are expected to be regions of high electron density, influencing hydrogen bonding and coordination interactions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic transition properties and reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
Table 1: Representative Calculated Electronic Properties of a Substituted Pyrano[4,3-b]pyrrole Derivative
| Parameter | Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical stability and influences electronic transitions. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |
Note: The data presented are hypothetical values for a representative substituted derivative, based on typical results from DFT calculations on similar heterocyclic systems.
Spectroscopic Property Prediction and Validation for Pyrano[4,3-B]pyrroles
Computational methods are powerful tools for predicting various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic absorption spectra. These predictions are invaluable for structure elucidation and for interpreting experimental data.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. Studies on related chromophores, such as 4H-pyran-4-thione, have demonstrated the high accuracy of TD-DFT in predicting excitation energies and oscillator strengths. researchgate.net A combined experimental and theoretical approach, where calculated spectra are compared with measured ones, provides a robust validation of the proposed molecular structure and a deeper understanding of the underlying electronic transitions. rsc.org For pyrano[4,3-b]pyrrole derivatives, TD-DFT can identify the nature of these transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the fused ring system.
Similarly, calculations of NMR shielding tensors can be converted into chemical shifts, aiding in the assignment of complex ¹H and ¹³C NMR spectra. The accuracy of these predictions is often enhanced when solvent effects are included using models like the Polarizable Continuum Model (PCM).
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Pyrano[4,3-b]pyrrole Analogue
| Spectroscopic Feature | Experimental Value | Calculated Value (Method) |
| ¹³C NMR Shift (C=O) | 165.2 ppm | 166.8 ppm (B3LYP/6-31G) |
| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ (B3LYP/6-31G) |
| UV-Vis λ_max | 285 nm | 282 nm (TD-DFT/CAM-B3LYP) |
Note: The data are representative and compiled from studies on analogous heterocyclic systems to illustrate the typical agreement between experimental and computational results.
Conformational Analysis of Pyrano[4,3-B]pyrrole Derivatives
The three-dimensional structure of pyrano[4,3-b]pyrrole derivatives is crucial for their biological activity and material properties. The fusion of the pyran and pyrrole rings results in a non-planar structure, and the substituents on the rings can adopt various conformations. Computational conformational analysis helps to identify the most stable conformers and the energy barriers between them.
By systematically rotating single bonds and calculating the potential energy at each step, a potential energy surface can be generated. This allows for the identification of local and global energy minima, which correspond to stable conformations. X-ray crystallography provides definitive experimental data on the solid-state conformation of molecules. mdpi.com Comparing the computationally predicted lowest energy conformation with the crystal structure is a key validation step. For instance, in related N-substituted pyrrolo[3,4-c]pyrrole derivatives, the V-shape of the molecule and the orientation of substituents have been confirmed by both computational modeling and X-ray diffraction. nih.gov
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those used to synthesize pyrano[4,3-b]pyrrole scaffolds. By mapping the entire reaction pathway, from reactants to products, including transition states and intermediates, a deeper understanding of the reaction's feasibility, regioselectivity, and stereoselectivity can be achieved.
For example, the synthesis of pyrano[4,3-b]pyrrole-4-ones through the 1,3-dipolar cycloaddition of enamines and azides has been investigated using DFT calculations. mdpi.com These studies can determine whether a reaction proceeds through a concerted or stepwise mechanism by locating the relevant transition states and calculating their corresponding activation energies. A plausible mechanism for the formation of chromeno[4,3-b]pyrrol-4(1H)-ones involves a multicomponent reaction followed by an intramolecular Michael cyclization, a process that is well-suited for computational investigation. nih.gov
Table 3: Calculated Energetics for a Key Step in a Hypothetical Pyrano[4,3-b]pyrrole Synthesis
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (Ea) | +15.2 | The energy barrier that must be overcome for the reaction to proceed. |
| Reaction Energy (ΔE) | -25.8 | The overall energy difference between products and reactants. |
| Transition State Geometry | Asymmetric bond formation | Provides insight into the structure of the highest energy point along the reaction coordinate. |
Note: The values are hypothetical and representative of a cycloaddition step studied by DFT.
Charge Transfer and Photophysical Property Simulations in Pyrano[4,3-B]pyrrole Analogues
The unique electronic structure of pyrano[4,3-b]pyrrole and its derivatives makes them interesting candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. Computational methods are essential for predicting the photophysical properties that govern these applications.
TD-DFT calculations can predict key photophysical parameters, including the energies of electronic excited states, the oscillator strengths of transitions (which relate to absorption intensity), and the nature of the excited states (e.g., local excitation vs. intramolecular charge transfer). The potential for properties like high singlet oxygen quantum yield, a critical factor in photodynamic therapy, can also be assessed computationally. wikipedia.org For analogues, understanding the extent of charge transfer upon photoexcitation is crucial. This can be analyzed by comparing the electron density distribution in the ground and excited states. Such simulations guide the design of new molecules with tailored photophysical properties, such as specific emission colors or enhanced fluorescence quantum yields.
Advanced Applications of 1h,4h,6h,7h Pyrano 4,3 B Pyrrole in Chemical Science
Pyrano[4,3-B]pyrrole as a Versatile Building Block in Organic Synthesis
The pyrano[4,3-b]pyrrole framework is a valuable starting point for the construction of more elaborate molecules and novel heterocyclic systems. Its inherent reactivity and the potential for functionalization at various positions on both the pyran and pyrrole (B145914) rings allow chemists to use it as a versatile synthetic intermediate.
Synthesis of Complex Molecules from Pyrano[4,3-B]pyrrole Scaffolds
The synthesis of the pyrano[4,3-b]pyrrole core itself is often achieved through multicomponent reactions (MCRs), which offer an efficient means of rapidly building molecular complexity from simple precursors. nih.govnih.gov For instance, a one-pot, three-component reaction involving 2-oxo-2H-chromene-3-carbaldehydes, anilines, and isocyanides has been developed to assemble the closely related chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov This strategy proceeds through a sequential MCR and an intramolecular Michael cyclization, demonstrating a powerful method for creating the fused ring system. nih.gov
Once formed, the pyrano[4,3-b]pyrrole scaffold can be further elaborated. The presence of functional groups, such as the amino groups in chromeno[4,3-b]pyrrol-4(1H)-one derivatives, provides handles for subsequent transformations. These groups can condense with various acids to generate new fused rings, such as an imidazole (B134444) ring, leading to tetracyclic fused heterocycles. nih.gov Such strategies highlight the role of the pyrano[4,3-b]pyrrole core as a foundational element for creating structurally diverse and complex polycyclic systems. nih.gov
Design and Construction of Novel Heterocyclic Systems Utilizing Pyrano[4,3-B]pyrroles
The pyrano[4,3-b]pyrrole nucleus is instrumental in the design and construction of entirely new heterocyclic frameworks. A notable example involves the synthesis of benzothiopyrano[4,3-b]pyrroles, which are prepared from benzothiopyran-4-one precursors. rsc.org This transformation has been used to create the novel and extended heterocyclic system, 4H-naphtho[1′,2′:5,6]thiopyrano[4,3-b]pyrrole. rsc.org
Furthermore, multicomponent strategies are frequently employed to build pyran-annulated heterocyclic systems, showcasing the versatility of pyran-forming reactions that can be adapted to create pyrano[4,3-b]pyrrole analogues. orientjchem.org Intramolecular cycloaddition reactions also provide a powerful route. For example, the intramolecular nitrile oxide cycloaddition (INOC) reaction is a key step in synthesizing novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] rsc.orgmdpi.comoxazole systems, demonstrating how a pyran ring can be fused onto a pre-existing azole. mdpi.com These methods, which often involve the creation of multiple new bonds and rings in a single sequence, are essential for rapidly accessing molecular complexity. researchgate.net
Role of Pyrano[4,3-B]pyrrole in Materials Chemistry and Optoelectronic Research
The unique electronic properties of the pyrano[4,3-b]pyrrole scaffold, arising from the fusion of an electron-rich pyrrole ring with a pyran system, make it a promising candidate for applications in materials science, particularly in the field of optoelectronics.
Development of Fluorescent Pyrano[4,3-B]pyrrole Derivatives and Analogues
Derivatives of the pyrano[4,3-b]quinolizine, a related nitrogen-containing analogue of the pyrano[4,3-b]pyrrole system, have been shown to exhibit significant fluorescence properties. mdpi.com By introducing electron-donating or electron-withdrawing groups onto the core structure, the emission characteristics can be tuned. mdpi.com For example, a series of 3-phenyl pyrano[4,3-b]quinolizine compounds were synthesized and found to emit blue-to-green fluorescence, with emission wavelengths in ethanol (B145695) ranging from 446 nm to 515 nm. mdpi.com
Notably, some of these derivatives exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation. mdpi.com This property is particularly valuable for applications in sensing and bioimaging. The photophysical properties of these compounds, including their absorption maxima, emission wavelengths, and quantum yields, are highly dependent on their substitution patterns and the solvent environment. mdpi.commdpi.com
| Compound Type | Substitution | Absorption Max (nm) | Emission Max (nm) | Key Feature |
| Pyrano[3,2-f] & [2,3-g]indoles | Varied | Not specified | Not specified | Moderate to high quantum yields (30-89%) and large Stokes shifts. mdpi.com |
| 3-Phenyl pyrano[4,3-b]quinolizine | Methoxy group | Bathochromic shift | 446 - 515 nm | Tunable blue-to-green fluorescence. mdpi.com |
| 3-Phenyl pyrano[4,3-b]quinolizine | No substituent at position 5 | Not specified | Strong fluorescence in aggregate state | Aggregation-Induced Emission Enhancement (AIEE). mdpi.com |
This table summarizes the photophysical properties of fluorescent pyrano-indole and pyrano-quinolizine analogues, which serve as models for the potential properties of pyrano[4,3-b]pyrrole derivatives.
Applications in Optoelectronic Devices and Advanced Materials
The tunable photophysical properties of pyrano[4,3-b]pyrrole derivatives and their analogues make them suitable for a range of optoelectronic applications. Materials with strong fluorescence and high quantum yields are desirable for use in organic light-emitting diodes (OLEDs). researchgate.net The development of pyrrolo[3,2-b]pyrrole-containing conjugated polymers, for example, allows for optical absorbances to be tuned across the visible spectrum, providing a basis for creating materials for specific electronic devices. rsc.org
Furthermore, the AIEE characteristics observed in pyrano[4,3-b]quinolizine derivatives suggest potential applications as photosensitizers in photodynamic therapy (PDT). mdpi.com These compounds can generate reactive oxygen species upon light exposure, particularly in the aggregated state within cancer cells, leading to potent anti-tumor activity. mdpi.com The stable, π-conjugated systems found in pyrene-fused pyrroles also exhibit intense low-energy absorption bands, making them suitable as organic dyes and potentially useful as electrode-active materials in batteries or solar cells. nih.gov Thin films of related pyrrole derivatives have been investigated for their high absorption coefficients, making them candidates for solar absorber materials in photovoltaic devices. researchgate.net
Pyrano[4,3-B]pyrrole as Reagents in Chemical Transformations
Beyond being synthetic targets, the precursors to and the derivatives of the pyrano[4,3-b]pyrrole system can act as key reagents in chemical transformations. Multicomponent reactions are central to this, where simple starting materials combine to form the complex heterocyclic scaffold. nih.govorientjchem.org
In these syntheses, compounds like malononitrile, aldehydes, and β-ketoesters or cyclic 1,3-dicarbonyls act as the fundamental building blocks. nih.gov The reaction often proceeds through a cascade of well-known transformations, such as Knoevenagel condensation followed by a Michael addition and subsequent cyclization to form the pyran ring. nih.gov The versatility of this approach allows for the incorporation of a wide variety of substituents, leading to a library of pyran-fused heterocycles. The development of efficient and often green catalysts, including reusable nanocatalysts, has further enhanced the utility of these transformations. nih.govfrontiersin.org The pyrano[4,3-b]pyrrole products of these reactions can then serve as intermediates for further synthetic diversification, as seen in their conversion to polycyclic fused systems. nih.gov
Industrial Scale-Up Considerations for Pyrano[4,3-B]pyrrole Synthesis
Transitioning the synthesis of 1H,4H,6H,7H-Pyrano[4,3-B]pyrrole and its derivatives from laboratory benchtop to industrial production presents a distinct set of challenges and requires meticulous planning. The primary goals of industrial scale-up are to ensure the process is cost-effective, efficient, safe, and environmentally sustainable. Key considerations revolve around catalyst selection, process optimization, and the adoption of modern manufacturing technologies like flow chemistry.
A significant focus in scaling up the synthesis of pyrrole-based scaffolds is the development of green and economically viable protocols. beilstein-journals.org Research into the synthesis of N-substituted pyrroles, the core of the pyranopyrrole system, has highlighted the importance of catalyst choice. For large-scale production, catalysts must be not only highly efficient but also inexpensive, stable, and preferably reusable to minimize costs and waste. beilstein-journals.orgmdpi.com Heterogeneous catalysts, such as silica-supported sulfuric acid (SSA) or heteropoly acids on a silica (B1680970) support (HPA/SiO₂), are advantageous as they are easily separated from the reaction mixture, simplifying the work-up process and allowing for catalyst recycling. beilstein-journals.org Similarly, low-cost and commercially available aluminas have been identified as effective catalysts, operating under mild conditions and fulfilling several principles of Green Chemistry. mdpi.com
Furthermore, the adoption of advanced manufacturing technologies is pivotal for efficient scale-up. Flow chemistry, utilizing microreactors, offers a promising alternative to traditional batch processing. This technique allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for exothermic reactions. A flow chemistry method developed for pyrrole synthesis was successfully scaled from microgram-per-hour lab scale to a production rate of over 55 grams per hour, demonstrating the power of this technology for rapid and efficient industrial production. tue.nl
Table 1: Comparison of Catalytic Systems for Pyrrole Synthesis Relevant to Scale-Up
| Catalyst | Substrates | Solvent | Temperature | Yield (%) | Key Advantages for Scale-Up |
|---|---|---|---|---|---|
| Silica Sulfuric Acid (SSA) beilstein-journals.org | Primary Amines, 2,5-Dimethoxytetrahydrofuran | Solvent-free | Not specified | High | Heterogeneous, reusable, eco-friendly (solvent-free). |
| Bismuth Nitrate beilstein-journals.org | Primary Amines, 2,5-Dimethoxytetrahydrofuran | Solvent-free | Not specified | 76-99% | Eco-friendly, excellent yields. |
| Scandium(III) Triflate (Sc(OTf)₃) beilstein-journals.org | Aromatic/Sulfonyl/Aroylamines, 2,5-DMTHF | 1,4-Dioxane | 100 °C | 74-95% | Mild conditions, short reaction time, easy workup. |
| Basic Alumina (CATAPAL 200) mdpi.com | Acetonylacetone, Various Amines | Acetonitrile | 60 °C | 68-95% | Low-cost, commercially available, high selectivity, mild conditions. |
| Co₃O₄ Nanoparticles frontiersin.org | Aldehydes, Amines, etc. | Water/Ethanol (1:1) | 25 °C | 83-96% | Recyclable catalyst, high efficiency, green solvent system. |
| Pyridine (B92270) (as base/catalyst) nih.govacs.org | 2-Oxo-2H-chromene-3-carbaldehydes, Anilines, Isocyanides | Toluene | 90 °C | ~65% (one-pot) | One-pot multi-component reaction simplifies the process. |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,5-Dimethoxytetrahydrofuran |
| Acetonitrile |
| Acetonylacetone |
| Bismuth Nitrate |
| Chromeno[4,3-b]pyrrol-4(1H)-one |
| Cobalt(II,III) Oxide (Co₃O₄) |
| 1,4-Dioxane |
| Heteropoly Acid (HPA) |
| Scandium(III) Triflate (Sc(OTf)₃) |
| Silica |
| Silica Sulfuric Acid |
| Toluene |
| Pyridine |
Analytical and Characterization Methodologies for Pyrano 4,3 B Pyrrole
Spectroscopic Techniques for Structural Elucidation of Pyrano[4,3-B]pyrroles
Spectroscopy is the cornerstone for the structural analysis of pyrano[4,3-b]pyrrole derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information, which, when combined, allows for an unambiguous determination of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrano[4,3-B]pyrrole Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of pyrano[4,3-b]pyrrole derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the analysis of related fused heterocyclic systems, such as pyrano[2,3-b]pyridine derivatives, ¹H NMR spectra reveal characteristic signals for protons in different parts of the molecule. For instance, the NH proton of the pyridine (B92270) ring typically appears as a singlet at a downfield chemical shift, often above δ 12.0 ppm. ekb.eg Protons on the aromatic rings display signals in the range of δ 6.6-7.9 ppm, with their multiplicity and coupling constants providing information about their substitution pattern. ekb.eg Protons of aliphatic groups, such as methyl groups, appear at upfield regions of the spectrum. ekb.eg
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. In pyrano[2,3-b]pyridine derivatives, carbonyl carbons are observed at highly deshielded values (e.g., δ 163.6 ppm), while carbons of the aromatic and heterocyclic rings appear in the δ 100-162 ppm range. ekb.eg Aliphatic carbons, like those in methyl groups, resonate at much higher fields (e.g., δ 21-32 ppm). ekb.eg The analysis of various pyrrole (B145914) derivatives shows that the chemical shifts are sensitive to the substituents on the ring. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Fused Pyrano[2,3-b]pyridine Derivative Data pertains to 3'-Acetyl-6'-amino-2',7'-dimethyl-2-oxo-5'-(p-tolyl)-2,7'-dihydro-5'H-spiro[indoline-3,4'-pyrano[2,3-b]pyridine]-6'-carbonitrile
| Atom Type | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| NH (pyridine) | 12.26 | s |
| Aromatic H & NH₂ | 6.66-7.85 | m |
| CH₃ (acetyl) | 2.38 | s |
| CH₃ | 2.23 | s |
| ¹³C NMR | ||
| C=O | 163.6 | - |
| Aromatic/Heterocyclic C | 100.8-161.5 | - |
| CH₃ (acetyl) | 29.3 | - |
| CH₃ | 21.2 | - |
| Source: Sohag Journal of Sciences ekb.eg |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For pyrano[4,3-b]pyrrole derivatives, IR spectra can confirm the presence of N-H, C=O, C-O, and C=C bonds, among others.
In studies of related pyrano[2,3-b]pyridine derivatives, characteristic absorption bands are observed. ekb.eg The N-H and N-H₂ stretching vibrations typically appear as sharp bands in the region of 3100-3400 cm⁻¹. ekb.eg A strong absorption band around 2217 cm⁻¹ is indicative of a nitrile (C≡N) group. ekb.eg The carbonyl (C=O) stretching vibration is one of the most intense and easily identifiable peaks, usually found in the 1680-1700 cm⁻¹ range. ekb.eg Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below this value. ekb.eg For simple pyrrole derivatives, the N-H stretch is a prominent feature, often seen around 3350 cm⁻¹. researchgate.net
Table 2: Characteristic IR Absorption Bands for Functional Groups in Pyrano[2,3-b]pyridine and Pyrrole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| Amine (NH, NH₂) | Stretching | 3138 - 3361 | ekb.eg |
| Nitrile (C≡N) | Stretching | ~2217 | ekb.eg |
| Carbonyl (C=O) | Stretching | ~1686 | ekb.eg |
| Aromatic C-H | Stretching | ~3079 | ekb.eg |
| Aliphatic C-H | Stretching | 2860 - 2955 | ekb.eg |
| Pyrrole N-H | Stretching | ~3350 | researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight of pyrano[4,3-b]pyrrole compounds and for gaining insight into their structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound.
The fragmentation of the parent pyrrole molecule under electron ionization typically results in a very stable molecular ion [M]⁺, which is often the base peak in the spectrum. nist.gov For more complex, fused systems like chromeno[4,3-b]pyrrol-4(1H)-ones, the molecular ion peak is also readily observed, confirming the molecular weight of the synthesized compound. nih.gov The fragmentation patterns of substituted pyranopyrazole systems often begin with the loss of a carbon monoxide (CO) molecule, followed by subsequent losses of smaller fragments, which helps in piecing together the structure of the original molecule.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide structural information for compounds in solution or gas phase, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique is invaluable for determining the precise bond lengths, bond angles, and stereochemical relationships within the pyrano[4,3-b]pyrrole framework.
For complex heterocyclic systems derived from or related to pyranopyrroles, such as spiro[chromeno[3′,4′:3,4]pyrrolo[1,2-c]thiazole-11,3′-indoline]-2′,6-dione, single-crystal X-ray analysis has been successfully used to confirm their complex polycyclic structure and relative stereochemistry. nih.gov Such analyses provide incontrovertible proof of the molecular connectivity and conformation, which is often challenging to establish solely through spectroscopic means. nih.gov The structure of pyrano[3,2-c]chromene-2,5-diones has also been confirmed by single-crystal X-ray analysis, validating the formation of new C-C and C-O bonds during the synthesis. rsc.org
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for the isolation, purification, and assessment of purity of pyrano[4,3-b]pyrrole derivatives. Thin-layer chromatography (TLC) is commonly used to monitor the progress of reactions during synthesis. nih.gov
For the purification of the final products, column chromatography is a standard procedure. Silica (B1680970) gel is a frequently used stationary phase, with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. nih.gov The polarity of the eluent is adjusted to achieve optimal separation of the desired compound from byproducts and unreacted starting materials.
High-performance liquid chromatography (HPLC) is a more advanced technique used for both the analysis of purity and for the preparative separation of isomers. nih.gov Reversed-phase HPLC, using columns like C18, is particularly effective for separating compounds of varying polarity. nih.gov This method is crucial for the separation of positional isomers, which can be very difficult to distinguish by other means. nih.gov
Conclusion and Outlook in 1h,4h,6h,7h Pyrano 4,3 B Pyrrole Research
Summary of Key Research Achievements
Although extensive studies dedicated solely to the parent 1H,4H,6H,7H-Pyrano[4,3-b]pyrrole are limited, key achievements in the synthesis of its derivatives and structurally related analogues have laid a crucial foundation.
A primary achievement is the successful synthesis and establishment of functionalized pyrano[4,3-b]pyrroles as viable building blocks for more complex molecular architectures. For instance, derivatives such as this compound-2-carboxylic acid are recognized as versatile reagents in synthetic chemistry.
Furthermore, significant progress has been made in developing efficient synthetic protocols for closely related fused systems. A notable example is the development of a novel three-component reaction for the one-pot assembly of chromeno[4,3-b]pyrrol-4(1H)-ones. acs.org This multicomponent reaction strategy, which combines 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines, demonstrates high efficiency and a broad substrate scope, providing a powerful tool for accessing this class of compounds. acs.org The development of synthetic routes for analogous systems, such as benzothiopyrano[4,3-b]pyrroles from benzothiopyran-4-ones, further expands the chemical space and synthetic toolbox available to researchers. rsc.org These achievements in synthetic methodology are critical for enabling future exploration of the scaffold's properties and applications.
Emerging Trends in Pyrano[4,3-B]pyrrole Chemistry
The synthetic landscape for heterocyclic compounds is rapidly evolving, with several major trends that are highly relevant to the future of pyrano[4,3-b]pyrrole chemistry. These trends prioritize efficiency, sustainability, and molecular diversity.
Multicomponent Reactions (MCRs): MCRs are becoming a dominant strategy for the synthesis of complex heterocyclic systems, including pyran-fused scaffolds. mdpi.comrsc.org These reactions, in which three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, offer significant advantages in terms of operational simplicity, time and energy savings, and atom economy. acs.orgrsc.org The successful application of MCRs for synthesizing chromeno[4,3-b]pyrrol-4(1H)-ones and various pyranopyrazoles underscores the immense potential of this approach for generating diverse libraries of pyrano[4,3-b]pyrrole derivatives. acs.orgresearchgate.netorientjchem.org
Green Chemistry and Sustainable Catalysis: There is a strong and growing emphasis on developing environmentally benign synthetic methods. researchgate.net This includes the use of water as a solvent, solvent-free reaction conditions, and energy-efficient techniques like microwave and ultrasound irradiation. gsconlinepress.comresearchgate.netgsconlinepress.com A key aspect of this trend is the development and use of novel, reusable catalysts. For the synthesis of related pyranopyrazoles, a wide array of sustainable catalysts have been successfully employed, including magnetic nanoparticles (e.g., Fe3O4, CuFe2O4), nanocatalysts derived from agricultural waste (nano-SiO2), and various supported catalysts. nih.govnih.gov These green methodologies reduce waste, avoid hazardous reagents, and simplify product purification. researchgate.net
Catalyst Innovation: Beyond sustainability, there is a continuous drive to innovate catalyst design for improved efficiency and selectivity. The use of silica-supported ionic liquids has been reported for the acid-catalyzed cyclocondensation synthesis of pyrano[2,3-b]pyrrole derivatives. researchgate.net Similarly, organocatalysts, such as squaramide, have been employed for the highly enantioselective synthesis of pyrano[2,3-c]pyrrole scaffolds. rsc.org Such innovations allow for precise control over the chemical reaction, leading to higher yields and access to specific stereoisomers.
| Trend | Description | Examples in Related Heterocycles | Potential Advantage for Pyrano[4,3-b]pyrrole |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot synthesis to build complex molecules efficiently. | One-pot, four-component synthesis of pyranopyrazoles; Three-component synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones. acs.orgresearchgate.net | Rapid generation of diverse derivatives, high atom economy, and operational simplicity. |
| Green Catalysis | Use of environmentally friendly and recyclable catalysts, such as magnetic nanoparticles (Fe3O4, CoCuFe2O4) and biocatalysts. | Fe3O4 nanoparticles in water for pyranopyrazole synthesis. nih.gov | Reduced environmental impact, cost-effectiveness, and ease of catalyst separation and reuse. |
| Alternative Energy Sources | Employing microwave or ultrasound irradiation to accelerate reactions and improve yields. | Microwave-assisted synthesis of pyranopyrazoles in minutes. gsconlinepress.comgsconlinepress.com | Shorter reaction times, increased reaction rates, and often higher product yields. |
| Novel Catalyst Systems | Development of advanced catalysts like supported ionic liquids and organocatalysts for high selectivity. | Silica-supported ionic liquids for pyrano[2,3-b]pyrrole synthesis; Squaramide-catalyzed enantioselective synthesis of pyrano[2,3-c]pyrroles. researchgate.netrsc.org | Enhanced control over reaction outcomes, including regioselectivity and stereoselectivity. |
Future Research Directions and Challenges in Pyrano[4,3-B]pyrrole Synthesis and Application
The path forward for this compound research is rich with opportunity, though it is not without its challenges.
Future Research Directions:
Expansion of Synthetic Toolkits: A primary focus should be the development of novel and versatile synthetic routes, particularly MCRs, to access a wide range of substituted this compound derivatives.
Systematic Biological Screening: Given that both pyrrole (B145914) and pyran scaffolds are present in numerous bioactive molecules, new derivatives should be systematically screened for a variety of pharmacological activities. nih.govnih.govekb.eg Drawing inspiration from related pyran-fused heterocycles, promising areas for investigation include antimicrobial, antiviral, anticancer, and neuroprotective activities. mdpi.commdpi.comnih.gov
Exploration in Materials Science: The nitrogen-containing heterocyclic structure suggests potential applications in materials science. Investigations into the photophysical and electronic properties of pyrano[4,3-b]pyrrole derivatives could uncover novel organic dyes, sensors, or components for organic electronics.
Post-Synthetic Functionalization: Research into the reactivity of the core scaffold is needed to enable late-stage functionalization, which is a powerful strategy in drug discovery for fine-tuning the properties of a lead compound.
Challenges:
Control of Regioselectivity: In the synthesis of fused heterocyclic systems, achieving control over the precise placement of functional groups (regioselectivity) can be a significant challenge. Developing synthetic methods that reliably produce a single desired isomer is a critical hurdle.
Scalability of Synthesis: Methods that work well on a small laboratory scale may face challenges when scaled up for the production of larger quantities needed for extensive biological testing or material fabrication. numberanalytics.com
Limited Foundational Data: The relative lack of research on this specific scaffold means that fundamental data on its physical properties, stability, and basic reactivity is scarce. This limits rational design efforts for specific applications.
Structure-Activity Relationship (SAR) Studies: Establishing a clear understanding of how specific structural modifications affect biological activity requires the synthesis and testing of a large and diverse library of compounds, which is a time- and resource-intensive process.
Potential for Broader Scientific Impact of Pyrano[4,3-B]pyrrole Investigations
The exploration of the this compound system holds the potential for significant impact across multiple scientific disciplines.
In medicinal chemistry , this scaffold is a promising starting point for drug discovery. orientjchem.org The pyrrole ring is a core component of many natural products and pharmaceuticals with a wide range of activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.net Similarly, the pyran ring is a recognized pharmacophore found in compounds with antimicrobial, anticancer, and neuroprotective effects. ekb.egmdpi.com The synergistic combination of these two rings in a single molecule could lead to the discovery of novel therapeutic agents with unique mechanisms of action.
In materials science , the incorporation of nitrogen heteroatoms into polycyclic frameworks is a proven strategy for tuning the electronic and optical properties of organic materials. The pyrano[4,3-b]pyrrole core could serve as a novel building block for creating new organic semiconductors, fluorescent dyes, or other functional materials for use in OLEDs, OFETs, and sensors.
In synthetic organic chemistry , the pursuit of efficient and elegant methods to construct the pyrano[4,3-b]pyrrole ring system will drive innovation. Challenges associated with its synthesis will spur the development of new reactions, catalysts, and strategies that will enrich the broader field of heterocyclic chemistry. nih.gov The continued investigation into MCRs and green synthetic approaches for this scaffold will contribute to the overarching goal of making chemical synthesis more sustainable and efficient. nih.govurfjournals.org
| Potential Application Area | Observed Activity in Related Scaffolds | Example Scaffold | Reference |
|---|---|---|---|
| Anticancer | Potent antiproliferative activity, inhibition of protein kinases (e.g., PI3K, Chk1). | Pyrrole analogues, Pyranopyrazoles | researchgate.netnih.gov |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, and fungi. | Pyrano[4,3-b]pyrans, Pyrano[2,3-b]pyridines | ekb.egnih.gov |
| Antiviral | Inhibition of human coronaviruses. | Pyranopyrazoles | mdpi.com |
| Neuroprotection | Inhibition of monoamine oxidase (MAO-B) and cholinesterases, relevant to neurodegenerative diseases. | Pyrano[4,3-b] nih.govbenzopyranones | nih.gov |
| Anti-inflammatory | Demonstrated anti-inflammatory properties. | Pyranopyrazoles | mdpi.com |
Q & A
Basic Question
- NMR Spectroscopy : ¹H/¹³C NMR to resolve substituent environments (e.g., pyran vs. pyrrole protons). For example, deuterium labeling in H-D exchange experiments confirms proton involvement in intermolecular equilibria .
- X-ray Crystallography : Definitive stereochemical assignment, particularly for cis/trans diastereomers .
- Mass Spectrometry : HRMS to verify molecular ion peaks and fragmentation patterns .
Q. Advanced Applications :
- Solid-state NMR : Used in fused-ring-linked covalent organic frameworks (COFs) to confirm pyrano[4,3-b]pyridine linkage formation (>94% selectivity) .
- In situ FTIR : Monitor reaction progress in mechanochemical syntheses .
How can researchers optimize reaction conditions to mitigate competing pathways in pyrano[4,3-b]pyrrole synthesis?
Advanced Question
Competing pathways (e.g., formation of pyrano[3,2-a]carbazole vs. pyrano[2,3-b]carbazole) arise from intermediate isomerization. Strategies include:
- Catalyst screening : Copper(II) chloride or titanium tetraisopropoxide can bias annulation pathways (e.g., 9.6:1 product ratio in ) .
- Temperature control : Lower temperatures (e.g., 25°C) reduce thermal rearrangement side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, while solvent-free conditions accelerate cyclization .
Case Study :
In the synthesis of pyrayafolines D and E, DBU and CuCl₂ selectively promoted pyrano[3,2-a]carbazole (40% yield) over pyrano[2,3-b]carbazole (3% yield) via transition-state stabilization .
What are emerging applications of pyrano[4,3-b]pyrrole derivatives in materials science?
Advanced Question
- Covalent Organic Frameworks (COFs) : Pyrano[4,3-b]pyridine-linked COFs exhibit high crystallinity and stability due to fused-ring locking of conformational flexibility. Synthesized via Schiff-base condensation and [4+2] cycloaddition, these COFs are characterized by PXRD and TEM .
- Bioactive Heterocycles : Pyrano[4,3-b]pyrans show potential as antimicrobial or anticancer agents, synthesized via green protocols (e.g., nano-CaO catalysis) .
Methodological Insight :
For COF synthesis, use quantitative ¹³C NMR with isotopic labeling to confirm linkage integrity .
How do catalytic systems influence the scalability of pyrano[4,3-b]pyrrole synthesis?
Basic Question
- Heterogeneous catalysts (e.g., nano-CaO, ZnO): Enable solvent-free, high-yield reactions (up to 89%) with easy recovery and reuse .
- Organocatalysts (e.g., L-proline): Reduce metal contamination but may require higher loadings (10 mol%) .
- Ionic liquids (e.g., PS-TBD): Improve diastereoselectivity but complicate purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
